molecular formula C24H30O7 B12302962 [8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate

[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate

Cat. No.: B12302962
M. Wt: 430.5 g/mol
InChI Key: KPLBOWKEQXYXSD-UHFFFAOYSA-N
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Description

Athamantin is a naturally occurring furanocoumarin compound with the molecular formula C24H30O7. It is primarily found in plants belonging to the Apiaceae family, such as Peucedanum oreoselinum and Ammi visnaga . Athamantin is known for its diverse biological activities and has been the subject of various scientific studies due to its potential medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Athamantin can be synthesized through several chemical routes. One common method involves the esterification of 8,9-dihydro-8-hydroxy-2H-furo[2,3-h]-1-benzopyran-2-one with isovaleric acid . The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of athamantin often involves the extraction of the compound from natural sources. The roots of Peucedanum oreoselinum are commonly used for this purpose. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate athamantin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Athamantin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of athamantin, each with unique chemical and biological properties .

Mechanism of Action

Athamantin exerts its effects through various molecular targets and pathways. It induces apoptosis (programmed cell death) in cancer cells by activating specific cell signaling pathways and transcription factors. Additionally, athamantin can inhibit the growth of certain pathogens by disrupting their cellular processes .

Comparison with Similar Compounds

Athamantin is part of the furanocoumarin family, which includes other compounds such as psoralen, bergapten, and xanthotoxin . Compared to these compounds, athamantin is unique due to its specific structural features and distinct biological activities. For example:

Athamantin’s unique structure and properties make it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

[8-[2-(3-methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-13(2)11-18(26)30-22-20-16(9-7-15-8-10-17(25)29-21(15)20)28-23(22)24(5,6)31-19(27)12-14(3)4/h7-10,13-14,22-23H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLBOWKEQXYXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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